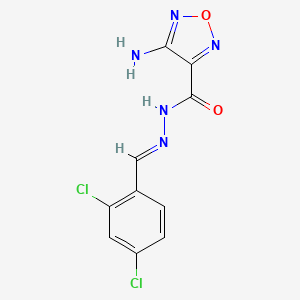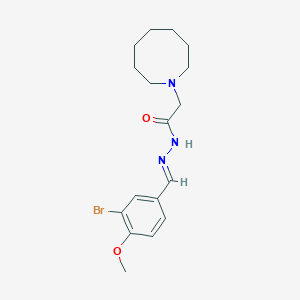![molecular formula C21H31N3O2S B5525123 2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)
2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives related to this compound involves innovative approaches, such as intramolecular spirocyclization of pyridine substrates, showcasing the versatility of constructing 3,9-diazaspiro[5.5]undecane derivatives through in situ activation and addition reactions (Parameswarappa & Pigge, 2011). Additionally, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from reactions involving 1,3-diaryl-2-propen-1-ones with barbituric acid and 2-thiobarbituric acid under refluxing conditions without catalysts provides insight into the compound's chemical formation processes (Ahmed et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds often involves spirocyclic ethers and lactones, characterized by medium-sized carbocyclic rings. The stereochemically controlled synthesis reveals the intricate relationship between molecular architecture and functionality, emphasizing the spirocyclic benzamide's role in ligand binding affinity and selectivity for certain receptor subtypes (Bavo et al., 2021).
Chemical Reactions and Properties
These compounds exhibit a range of chemical reactions, including Michael addition and spirocyclization, highlighting the flexibility and reactivity of the diazaspiro[5.5]undecane backbone in forming structurally diverse derivatives with varying functional groups and potential biological activities (Yang et al., 2008).
Physical Properties Analysis
The physical properties of such compounds are closely tied to their molecular structures, with spirocyclic configurations often leading to unique optical and electronic properties. These properties are crucial for the compound's potential applications in material science and organic electronics, where intermolecular interactions play a significant role in molecular packing and stability (Zhou et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the spirocyclic structure and substituents. These compounds' ability to undergo various chemical reactions, such as annulation and functionalization, underscores their versatility in synthetic chemistry and potential utility in developing new materials and pharmaceuticals (Macleod et al., 2006).
Scientific Research Applications
Synthesis and Chemical Properties
- The construction of 3,9-diazaspiro[5.5]undecane derivatives can be achieved via intramolecular spirocyclization, demonstrating the synthetic versatility of pyridine substrates for creating complex spirocyclic structures (Parameswarappa & Pigge, 2011). This method highlights the compound's relevance in the development of synthetic strategies for creating pharmacologically interesting frameworks.
- Research on nitrogen-containing spiro heterocycles, such as the synthesis of diazaspiro[5.5]undecane-1,3,5,9-tetraones, showcases the chemical interest in spirocyclic compounds for their unique properties and potential applications in material science or as building blocks in organic synthesis (Aggarwal, Vij, & Khurana, 2014).
Biological Activity and Drug Discovery
- Spiro compounds, including diazaspiro[5.5]undecane derivatives, are explored for their bioactivity, particularly in the treatment of obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders. This suggests the potential of such compounds in medicinal chemistry and drug development (Blanco‐Ania, Heus, & Rutjes, 2017).
- The study of diazaspiro[5.5]undecane-based γ-aminobutyric acid type A receptor antagonists with immunomodulatory effects highlights the therapeutic potential of diazaspiro[5.5]undecane derivatives in immunology and neuroscience (Bavo et al., 2021).
Material Science and Photophysical Studies
- Photophysical studies and solvatochromic analysis of diazaspiro compounds, including those similar to the specified compound, indicate their utility in understanding the solvent effects on photophysical behavior, which is vital for designing optical materials and sensors (Aggarwal & Khurana, 2015).
properties
IUPAC Name |
2-(3-methylbutyl)-8-(2-methylsulfanylpyridine-3-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2S/c1-16(2)8-13-23-14-21(10-7-18(23)25)9-5-12-24(15-21)20(26)17-6-4-11-22-19(17)27-3/h4,6,11,16H,5,7-10,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXQEHHANGHDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2(CCCN(C2)C(=O)C3=C(N=CC=C3)SC)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]morpholine](/img/structure/B5525047.png)

![2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5525061.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5525063.png)
![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)
![2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5525075.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)
![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)




